molecular formula C14H17NO5 B11199653 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one CAS No. 63170-48-9

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one

Cat. No.: B11199653
CAS No.: 63170-48-9
M. Wt: 279.29 g/mol
InChI Key: DTFMFTPWXDQAPB-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₄H₁₇NO₅ It is characterized by the presence of a pyrrolidin-2-one ring attached to a 3,4,5-trimethoxybenzoyl group

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with pyrrolidin-2-one under specific conditions. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile reactivity in organic synthesis.

Properties

CAS No.

63170-48-9

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3

InChI Key

DTFMFTPWXDQAPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O

Origin of Product

United States

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